molecular formula C8H13NO B13973362 N-(Prop-2-en-1-yl)pent-4-enamide CAS No. 87842-68-0

N-(Prop-2-en-1-yl)pent-4-enamide

Cat. No.: B13973362
CAS No.: 87842-68-0
M. Wt: 139.19 g/mol
InChI Key: SNGFQQGWBKVYJK-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)pent-4-enamide is an organic compound characterized by two unsaturated moieties: a prop-2-en-1-yl (allyl) group attached to the nitrogen atom and a pent-4-enamide chain. The allyl group enables participation in radical or electrophilic addition reactions, while the pent-4-enamide moiety offers conformational flexibility and hydrophobic interactions.

Properties

CAS No.

87842-68-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-prop-2-enylpent-4-enamide

InChI

InChI=1S/C8H13NO/c1-3-5-6-8(10)9-7-4-2/h3-4H,1-2,5-7H2,(H,9,10)

InChI Key

SNGFQQGWBKVYJK-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-en-1-yl)pent-4-enamide typically involves the reaction of pent-4-enoic acid with prop-2-en-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Prop-2-en-1-yl)pent-4-enamide can undergo oxidation reactions, particularly at the alkenyl groups, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry: N-(Prop-2-en-1-yl)pent-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and reduced side effects. Its structural features allow for the design of molecules that can target specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(Prop-2-en-1-yl)pent-4-enamide becomes evident when compared to related amides and enamide derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Differences Observed Properties/Applications
This compound Allyl group + pent-4-enamide chain Dual unsaturation; longer acyl chain Potential for enhanced binding affinity
N-(Prop-2-en-1-yl)acetamide Allyl group + acetamide (shorter chain) Reduced hydrophobicity Intermediate in polymer chemistry
N-(5-Chloropyridin-2-yl)pent-4-enamide Pent-4-enamide + chloropyridine ring Electron-withdrawing Cl substituent Analgesic activity (preclinical studies)
N-{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}pent-4-enamide Pent-4-enamide + pyrazole-thiophene core Heterocyclic aromatic system Antimicrobial and anticancer potential
N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide Pent-4-enamide + pyrrolidine-alkyne group Alkyne for click chemistry; pyrrolidine Dopamine transporter inhibition (ADHD research)

Key Observations

Chain Length and Hydrophobicity :

  • The pent-4-enamide chain in the target compound increases lipophilicity compared to shorter-chain analogs like N-(Prop-2-en-1-yl)acetamide. This enhances membrane permeability and binding to hydrophobic protein pockets .
  • In contrast, N-(5-Chloropyridin-2-yl)pent-4-enamide combines a polar chloropyridine ring with the pent-4-enamide chain, balancing solubility and target affinity .

Functional Group Synergy :

  • The allyl group in this compound may participate in Michael addition or polymerization reactions, a feature absent in saturated analogs. This reactivity is exploited in materials science for cross-linked polymer networks .
  • Compounds like N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide leverage alkyne groups for bioorthogonal chemistry, enabling targeted drug delivery systems .

Biological Activity :

  • Pyrazole- and thiophene-containing analogs (e.g., ) demonstrate antimicrobial activity due to heterocyclic aromaticity, which disrupts microbial cell membranes. The pent-4-enamide group in these compounds likely augments binding to bacterial enzymes .
  • Pyrrolidine derivatives () exhibit neuropharmacological selectivity, such as dopamine transporter inhibition, suggesting that the target compound’s allyl-pentenamide structure could be tailored for CNS applications .

Electronic Effects :

  • Electron-withdrawing groups (e.g., chlorine in ) enhance stability and hydrogen-bonding capacity, whereas the allyl group in the target compound introduces electron-rich regions prone to electrophilic attack .

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